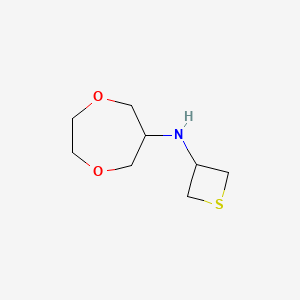
N-(Thietan-3-yl)-1,4-dioxepan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Thietan-3-yl)-1,4-dioxepan-6-amine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thietan-3-yl)-1,4-dioxepan-6-amine typically involves the reaction of 2-(chloromethyl)thiirane with appropriate nucleophiles. One common method includes the reaction of 2-(chloromethyl)thiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired thietane derivative through a thiirane-thietane rearrangement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Thietan-3-yl)-1,4-dioxepan-6-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thietane ring.
Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bond, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(Thietan-3-yl)-1,4-dioxepan-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Industry: The compound is used in the synthesis of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of N-(Thietan-3-yl)-1,4-dioxepan-6-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiiranes: These are three-membered sulfur-containing rings similar to thietanes but with different reactivity due to ring strain.
Aziridines: Nitrogen analogs of thiiranes, used in the synthesis of various nitrogen-containing compounds.
Uniqueness
N-(Thietan-3-yl)-1,4-dioxepan-6-amine is unique due to its combination of sulfur and oxygen heteroatoms within a single ring structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable covalent bonds with biological molecules, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H15NO2S |
|---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
N-(thietan-3-yl)-1,4-dioxepan-6-amine |
InChI |
InChI=1S/C8H15NO2S/c1-2-11-4-7(3-10-1)9-8-5-12-6-8/h7-9H,1-6H2 |
InChI-Schlüssel |
SLHJVTJYMFRRFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(CO1)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
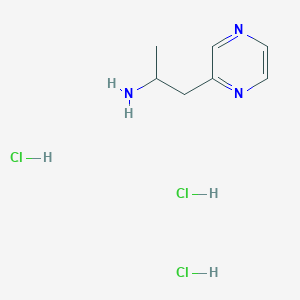
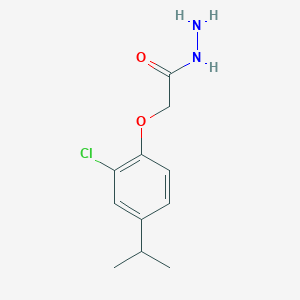
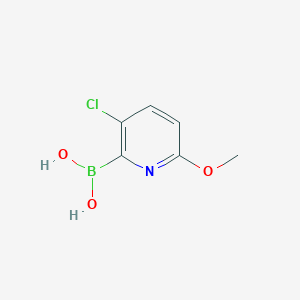
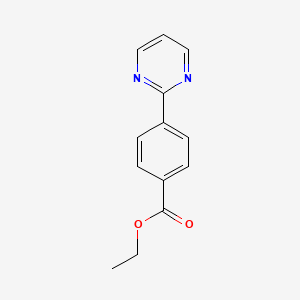

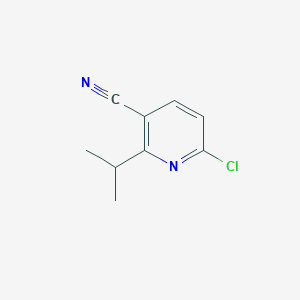
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)

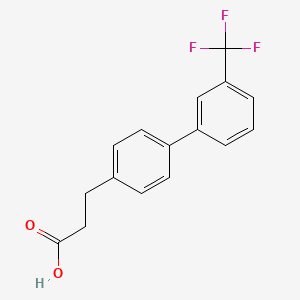
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)
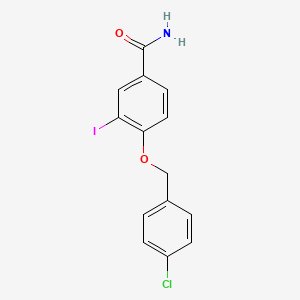
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
